molecular formula C20H21FN6O3S B2585240 N-cyclopentyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852154-24-6

N-cyclopentyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2585240
CAS RN: 852154-24-6
M. Wt: 444.49
InChI Key: FBMAPIXEWNPNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21FN6O3S and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds often involves their synthesis and the investigation of their chemical structure. For example, the cyclization of specific carbonyl compounds in a basic medium can lead to derivatives with potential biological activity, where alkylation and acetylation reactions modify the compounds further, enabling the exploration of their chemical properties and reactivities (Mekuskiene & Vainilavicius, 2006).

Antimicrobial and Cytotoxic Activities

Compounds structurally related to the one have been studied for their antimicrobial and cytotoxic properties. Oxazolidinones, for instance, represent a class of compounds with unique mechanisms for bacterial protein synthesis inhibition, showing significant in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996). Furthermore, novel azetidine-2-one derivatives of 1H-benzimidazole have demonstrated good antibacterial activity and potential cytotoxic properties in vitro, highlighting the therapeutic potential of these compounds (Noolvi et al., 2014).

Herbicidal and Antitumor Applications

The synthesis and evaluation of novel compounds also extend to applications such as herbicidal and antitumor activities. For instance, certain derivatives have shown promising herbicidal activities against dicotyledonous weeds, demonstrating the potential utility of these compounds in agricultural settings (Wu et al., 2011). Additionally, compounds with specific structural features have been investigated for their selectivity and potency against cancer cell lines, offering insights into their potential as antitumor agents (Evren et al., 2019).

Enzymatic and Biological Activity Visualization

Techniques utilizing certain compounds for the direct visualization of actively respiring bacteria demonstrate the utility of these molecules in research methodologies, providing tools for the study of microbial activity in environmental samples (Rodriguez et al., 1992).

properties

IUPAC Name

N-cyclopentyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3S/c21-12-5-7-15(8-6-12)27-16(9-14-10-17(28)24-19(30)23-14)25-26-20(27)31-11-18(29)22-13-3-1-2-4-13/h5-8,10,13H,1-4,9,11H2,(H,22,29)(H2,23,24,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMAPIXEWNPNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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